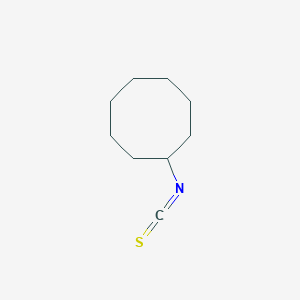

Cyclooctyl isothiocyanate

Overview

Description

Cyclooctyl isothiocyanate is a type of isothiocyanate, which is a functional group formed by substituting the oxygen in the isocyanate group with a sulfur . Isothiocyanates are produced by enzymatic conversion of metabolites called glucosinolates . Cyclohexyl isothiocyanate, a similar compound, is used in the synthesis of many pharmaceutical and biologically active compounds .

Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts . Isothiocyanates may also be accessed via the thermally-induced fragmentation reactions of 1,4,2-oxathiazoles .Molecular Structure Analysis

The general structure of an isothiocyanate is −N=C=S . The N=C and C=S distances are 117 and 158 pm respectively . The bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .Physical And Chemical Properties Analysis

Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions . Structural differences lead to differences in lipophilicity and hydrophilicity .Scientific Research Applications

Chemoprevention and Cancer Research

Isothiocyanates, including cyclooctyl isothiocyanate, are extensively studied for their chemopreventive properties against cancer. They inhibit carcinogenesis through multiple mechanisms, such as inhibiting Phase 1 enzymes involved in carcinogen activation and inducing Phase 2 enzymes that inactivate carcinogens (Zhang & Talalay, 1994).

Isothiocyanates derived from vegetables like broccoli have been shown to effectively inhibit the proliferation of cancer cells, such as in prostate cancer, by causing cell cycle arrest and inducing apoptosis (Xiao et al., 2003).

Pharmacokinetics and Human Exposure

The pharmacokinetics of isothiocyanates, which include how they are absorbed, metabolized, and excreted in humans, are crucial for understanding their therapeutic potential and safety. Studies have focused on developing sensitive methods for quantifying isothiocyanate levels in human plasma, serum, and tissues (Ye et al., 2002).

Isothiocyanates, such as those found in broccoli sprouts, are rapidly absorbed and excreted, indicating active renal tubular secretion, which is vital for evaluating their systemic effects and potential therapeutic applications (Ye et al., 2002).

Analytical Methods in Isothiocyanate Research

The development of analytical methods, like the 1,2-benzenedithiol-based cyclocondensation assay, has been crucial for quantifying isothiocyanates and their metabolites. These methods are essential for advancing research on the chemopreventive potential of isothiocyanates (Zhang, 2012).

The cyclocondensation assay has been used to measure isothiocyanates in various biological samples, contributing significantly to understanding their role in cancer prevention and elucidating their mechanisms of action (Zhang, 1998).

Biotechnological Production and Applications

- The biosynthesis of isothiocyanates, such as benzyl isothiocyanate, through microbial engineering in organisms like Escherichia coli has been explored. This approach aims to produce these compounds in large quantities for nutraceutical and pharmaceutical applications, showing the potential for large-scale production of isothiocyanates (Liu et al., 2016).

Other Applications and Mechanisms

Isothiocyanates have been studied for their roles in health and disease beyond cancer, including cardiovascular and neurological diseases. Their ability to induce cytoprotective proteins and inhibit inflammatory responses makes them relevant in various chronic diseases (Dinkova-Kostova & Kostov, 2012).

In addition to their health benefits, the genotoxic potential of isothiocyanates has been explored, revealing a complex relationship between their chemopreventive properties and potential risks at high concentrations (Fimognari et al., 2012).

Safety And Hazards

Cyclooctyl isothiocyanate can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name |

isothiocyanatocyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPKAOOPCYGVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374117 | |

| Record name | isothiocyanatocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclooctyl isothiocyanate | |

CAS RN |

33522-04-2 | |

| Record name | Cyclooctyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | isothiocyanatocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33522-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

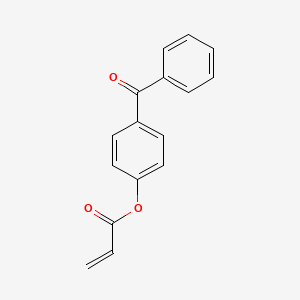

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

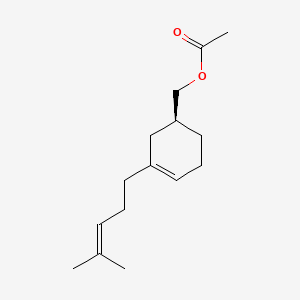

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)